

In-Depth Technical Guide: NCATS-SM1441

Target Binding and Kinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinetic properties of **NCATS-SM1441**, a potent inhibitor of Lactate Dehydrogenase (LDH). The information presented herein is compiled from primary research and is intended to support further investigation and application of this compound in cancer metabolism research and drug development.

Core Target and Mechanism of Action

NCATS-SM1441 is a pyrazole-based small molecule inhibitor that targets the metabolic enzyme Lactate Dehydrogenase (LDH).[1] LDH plays a critical role in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[2] This process is a key feature of the "Warburg effect," a metabolic phenotype observed in many cancer cells, which rely on high rates of glycolysis even in the presence of oxygen.

By inhibiting LDH, **NCATS-SM1441** disrupts this metabolic pathway, leading to a depletion of NAD+ required for sustained glycolysis. This ultimately results in reduced lactate production and can inhibit the proliferation of cancer cells that are highly dependent on glycolytic flux.[1][3] **NCATS-SM1441** demonstrates nearly identical potency against both the LDHA and LDHB isoforms of the enzyme.[3]

Quantitative Binding and Activity Data

The development of **NCATS-SM1441** was guided by a structure-based design approach with a focus on optimizing cellular potency and in vitro drug-target residence times.^{[1][2]} The following tables summarize the key quantitative data for the binding and inhibitory activity of **NCATS-SM1441**.

Table 1: Biochemical and Cellular Activity

Parameter	Target/Cell Line	Value	Notes
Biochemical IC50	LDHA/LDHB	40 nM	Half-maximal inhibitory concentration in a biochemical assay. ^[3]
Cellular IC50	A673 (Ewing's sarcoma)	105 nM	Half-maximal inhibitory concentration in a cell-based viability assay after 48 hours.
Cellular IC50	MIA PaCa-2 (Pancreatic cancer)	347 nM	Half-maximal inhibitory concentration in a cell-based viability assay after 48 hours.

Table 2: Target Binding Kinetics (Surface Plasmon Resonance)

Parameter	Value	Unit	Description
kon (Association Rate)	Data not available in public sources	M-1s-1	Rate of complex formation between NCATS-SM1441 and LDH.
koff (Dissociation Rate)	2.1 x 10-4	s-1	Rate of dissociation of the NCATS-SM1441/LDH complex.
Kd (Dissociation Constant)	Data not available in public sources	M	Equilibrium constant, a measure of binding affinity.
Residence Time (1/koff)	~79	minutes	The average duration the inhibitor remains bound to the target.

The optimization of the pyrazole-based series leading to **NCATS-SM1441** specifically focused on achieving a slower off-rate (longer residence time) to enhance cellular activity.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary literature describing the characterization of **NCATS-SM1441**.

Biochemical LDH Inhibition Assay

This assay quantifies the ability of **NCATS-SM1441** to inhibit the enzymatic activity of recombinant human LDH.

Materials:

- Recombinant human LDHA (e.g., Meridian Life Science, Inc.)
- LDH Assay Buffer: 200 mM Tris-HCl pH 7.4, 100 μ M EDTA, 0.01% Tween-20

- Substrate Solution: NADH and sodium pyruvate in LDH Assay Buffer
- Detection Reagent: Clostridium kluyveri diaphorase and resazurin sodium salt in LDH Assay Buffer
- **NCATS-SM1441** solubilized in DMSO
- 1536-well black solid-bottom assay plates

Procedure:

- Add 3 μ L of recombinant human LDHA (final concentration 2 nM) in LDH Assay Buffer to the wells of a 1536-well plate.
- Transfer 23 nL of **NCATS-SM1441** at various concentrations (or DMSO for controls) to the assay plate.
- Initiate the reaction by adding 1 μ L of Substrate Solution (final concentrations of 0.06 mM NADH and 0.2 mM sodium pyruvate).
- Incubate the plate for 5 minutes at room temperature.
- Add 1 μ L of Detection Reagent (final concentrations of 0.133 mg/mL diaphorase and 37 μ M resazurin).
- Immediately measure the resorufin fluorescence (excitation 540 nm, emission 590 nm) at time 0 and after a 20-minute incubation.
- Calculate the percent inhibition based on the fluorescence signal relative to controls.

Glycolysis Stress Test (Cellular Assay)

This assay measures the impact of **NCATS-SM1441** on the glycolytic flux in live cells by monitoring the extracellular acidification rate (ECAR).

Materials:

- A673 (or other relevant) cells

- Seahorse XF Analyzer (or similar instrument)
- Seahorse XF Cell Culture Microplates
- Glycolysis Stress Test Medium: XF base medium supplemented with 2 mM L-glutamine, pH 7.4
- Assay Reagents: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
- **NCATS-SM1441**

Procedure:

- Seed A673 cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
- Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
- On the day of the assay, replace the cell culture medium with pre-warmed Glycolysis Stress Test Medium and incubate in a non-CO2 incubator at 37°C for approximately 1 hour.
- Load the hydrated sensor cartridge with **NCATS-SM1441** at various concentrations, glucose, oligomycin, and 2-DG into the appropriate injection ports.
- Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
- Establish a baseline ECAR measurement.
- Inject **NCATS-SM1441** (or vehicle) and measure the change in ECAR for approximately 50 minutes.^[2]
- Sequentially inject glucose, oligomycin, and 2-DG to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.
- Analyze the data to determine the effect of **NCATS-SM1441** on glycolytic function.

Split Nano Luciferase Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm direct target engagement of **NCATS-SM1441** with LDHA in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

- HEK293T cells
- Plasmid encoding LDHA fused with a HiBiT tag
- Lipofectamine 2000 (or similar transfection reagent)
- **NCATS-SM1441** in DMSO
- Lysis Buffer: 6% NP-40
- Substrate: 11S protein and furimazine
- 1536-well plates
- PCR machine or heat block
- Luminescence plate reader

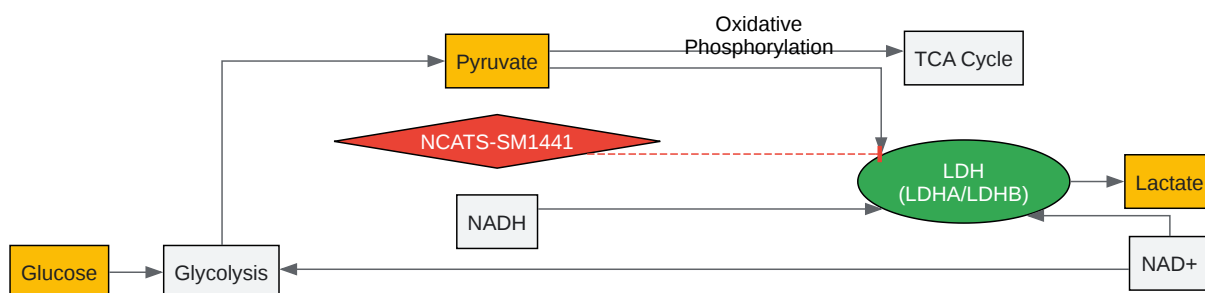
Procedure:

- Transfect HEK293T cells with the LDHA-HiBiT plasmid.
- After 24 hours, lift the cells and resuspend them.
- Dispense the cell suspension into 1536-well plates containing **NCATS-SM1441** at various concentrations.
- Incubate for 1 hour at 37°C.
- Heat the plates on a thermal cycler or heat block to a specific temperature (e.g., for a temperature-response curve) for 3 minutes, followed by a 22°C hold.
- Cool the plates to room temperature.

- Lyse the cells by adding Lysis Buffer and incubating for 30 minutes.
- Add the substrate containing 11S protein and furimazine.
- Centrifuge the plates and measure the luminescence intensity.
- Normalize the luminescence values to an unheated control sample to determine the degree of protein stabilization.

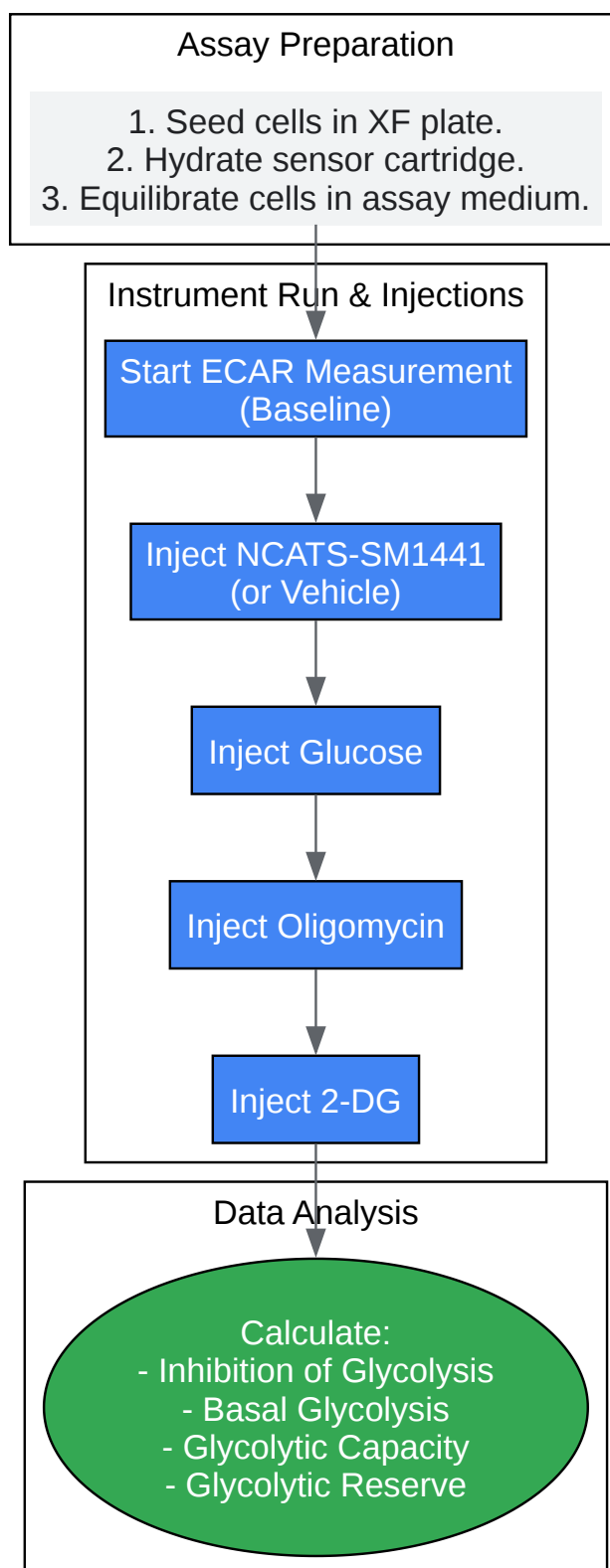
Visualizations

The following diagrams illustrate key pathways and experimental workflows related to **NCATS-SM1441**.



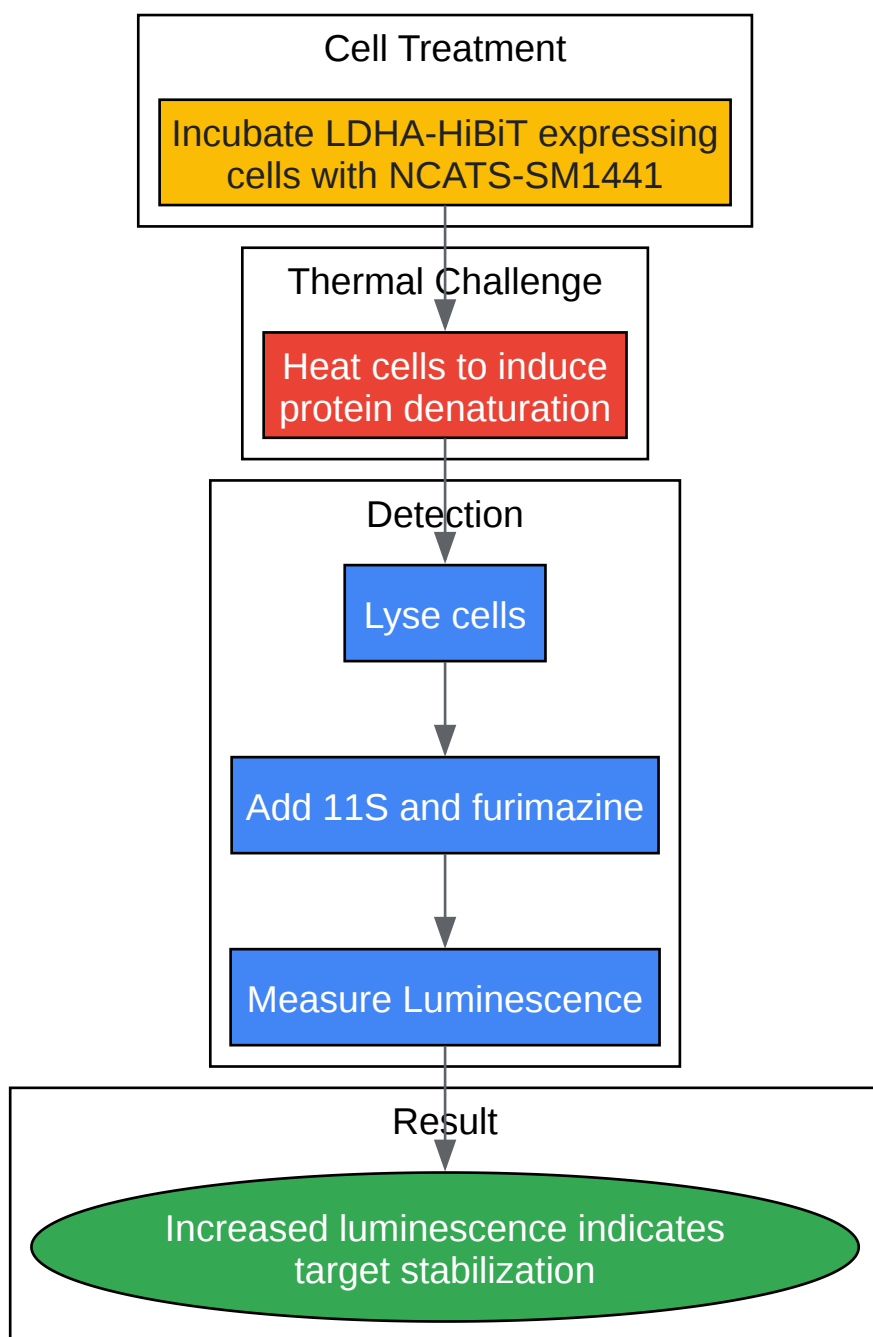
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Caption: LDH in the Glycolytic Pathway and Inhibition by **NCATS-SM1441**.



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Caption: Workflow for the Glycolysis Stress Test.



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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

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- To cite this document: BenchChem. [In-Depth Technical Guide: NCATS-SM1441 Target Binding and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363791#ncats-sm1441-target-binding-and-kinetics]

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